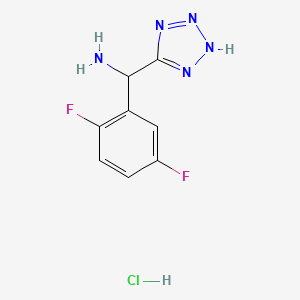

(2,5-difluorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride

Description

(2,5-Difluorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride is a small-molecule compound characterized by a tetrazole heterocycle linked to a 2,5-difluorophenyl aromatic ring via a methanamine bridge, with a hydrochloride counterion enhancing solubility . The compound is cataloged under CAS number 1185311-52-7 and is available at 95% purity for research use, as indicated in commercial sourcing databases . Tetrazoles are notable for their high nitrogen content, which contributes to metabolic stability and hydrogen-bonding capabilities, making them valuable in medicinal chemistry and agrochemical design.

Properties

IUPAC Name |

(2,5-difluorophenyl)-(2H-tetrazol-5-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2N5.ClH/c9-4-1-2-6(10)5(3-4)7(11)8-12-14-15-13-8;/h1-3,7H,11H2,(H,12,13,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKCDQOOSQQIYDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(C2=NNN=N2)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClF2N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Cross-Coupling Reactions

A predominant method for assembling the (2,5-difluorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methanamine core involves palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This method couples a boronic acid or ester derivative of the tetrazole-containing moiety with a halogenated difluorophenyl compound.

| Parameter | Details |

|---|---|

| Catalyst | Palladium diacetate, tris-(dibenzylideneacetone)dipalladium(0), or tetrakis(triphenylphosphine)palladium(0) |

| Ligands | Triphenylphosphine, tricyclohexylphosphine |

| Base | Potassium carbonate, potassium acetate |

| Solvents | 1,4-Dioxane, water, toluene, N,N-dimethylformamide (DMF) |

| Temperature | Room temperature to reflux (typically 20°C to 110°C) |

| Atmosphere | Inert atmosphere (nitrogen or argon) |

| Reaction Time | 4 to 16 hours |

| Yield Range | 63.7% to 84% |

- A mixture of 5-bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine, bis(pinacolato)diboron, potassium acetate, and bis(triphenylphosphine)palladium dichloride in 1,4-dioxane is refluxed under nitrogen to form the boronate ester intermediate.

- This intermediate is then coupled with (5R)-3-(4-bromo-3-fluorophenyl)-5-hydroxymethyl oxazolidin-2-one in the presence of potassium carbonate, palladium acetate, and triphenylphosphine at reflux under nitrogen.

- The product is isolated by filtration and drying, yielding the desired compound with up to 84% efficiency.

Tetrazole Ring Formation via Multicomponent Reactions and Cyclizations

Alternative synthetic routes utilize multicomponent reactions (MCR), such as the Ugi-tetrazole reaction, which allows for the rapid assembly of tetrazole-containing scaffolds. This approach involves the in situ formation of tetrazole rings from azide and nitrile precursors, followed by cyclization and deprotection steps under acidic conditions.

Salt Formation

The final compound is typically isolated as the hydrochloride salt to enhance stability and solubility. This is achieved by treatment of the free amine with hydrochloric acid under controlled conditions.

Detailed Reaction Conditions and Yields

| Step | Reagents and Conditions | Yield (%) | Notes |

|---|---|---|---|

| Boronate ester formation | 5-bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine, bis(pinacolato)diboron, potassium acetate, Pd catalyst, reflux | 84 | In 1,4-dioxane under nitrogen |

| Suzuki coupling | Boronate ester + bromodifluorophenyl derivative, K2CO3, Pd catalyst, triphenylphosphine, reflux | 63.7-78 | Solvents: toluene/water or dioxane/water; inert atmosphere |

| Multicomponent Ugi-tetrazole | Azide, nitrile, amine components, acidic deprotection (4 N HCl/dioxane) | Variable | Enables one-pot synthesis with minimal purification |

| Final salt formation | Treatment with HCl | Quantitative | Produces stable hydrochloride salt |

Analytical and Characterization Data

- The compound typically exhibits a melting point around 199–201 °C.

- Nuclear magnetic resonance (NMR) spectra confirm the structure:

- ^1H-NMR (DMSO-d6) shows characteristic singlets and multiplets corresponding to the tetrazole and difluorophenyl protons.

- ^13C-NMR confirms the presence of fluorinated aromatic carbons and tetrazole carbons.

- High-resolution mass spectrometry (HRMS) confirms molecular weight (calculated 371.1262 for related intermediates).

- Purity assessed by HPLC is often above 99% after optimized synthesis.

Chemical Reactions Analysis

Types of Reactions

(2,5-Difluorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the tetrazole ring can be substituted with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Solvents: DMF, DMSO, acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorophenyl ketones, while reduction can produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry

(2,5-Difluorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride has been explored for its potential as a therapeutic agent. The tetrazole ring is known for its bioisosteric properties, which can enhance the pharmacokinetic profiles of drug candidates.

Case Studies :

- Research has indicated that compounds containing tetrazole groups exhibit significant activity against various cancer cell lines. For instance, derivatives of tetrazole have shown promise in inhibiting tumor growth and metastasis in preclinical models .

- Additionally, the difluorophenyl group may contribute to the selectivity and potency of these compounds against specific biological targets such as enzymes involved in cancer progression .

Agricultural Chemistry

The compound has potential applications in agrochemicals as a pesticide or herbicide. The incorporation of fluorine atoms can enhance the stability and efficacy of agricultural chemicals.

Research Findings :

- Studies have demonstrated that fluorinated compounds often exhibit improved biological activity and environmental stability compared to their non-fluorinated counterparts . This characteristic is particularly beneficial for developing effective crop protection agents.

Material Science

In material science, this compound can be utilized to synthesize novel polymers or composite materials with enhanced thermal and mechanical properties.

Innovative Uses :

- The unique structural features of this compound allow it to act as a building block for creating advanced materials with specific functionalities such as improved electrical conductivity or thermal resistance .

Summary Table of Applications

Mechanism of Action

The mechanism of action of (2,5-difluorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The tetrazole ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Table 1. Comparison of Structural Analogs

Heterocycle-Specific Properties

- Tetrazole (Target Compound) : The 1H-1,2,3,4-tetrazol-5-yl group is highly acidic (pKa ~4–5), enabling ionic interactions in biological systems. This contrasts with imidazole (pKa ~6–7) and pyrazole (pKa ~2–3), which exhibit varying protonation states under physiological conditions .

- Triazole (Metconazole) : Triazoles are widely used in agrochemicals for their antifungal activity, leveraging their ability to inhibit cytochrome P450 enzymes. The target compound’s tetrazole may offer distinct electronic properties but lacks documented pesticidal data .

Substituent Effects

- Fluorine Positioning : The target compound’s 2,5-difluorophenyl group differs from the 3,4-difluorophenyl in the pyrazole analog . Fluorine’s electron-withdrawing effects enhance metabolic stability and modulate lipophilicity (logP), which is critical for membrane permeability.

- Chlorine in Triazoles : Metconazole’s 4-chlorophenyl group increases hydrophobicity, favoring interactions with fungal lipid bilayers .

Research Implications and Limitations

The structural analogs highlight the following trends:

Heterocycle Choice : Tetrazoles may offer superior metabolic stability compared to imidazoles or pyrazoles due to their higher nitrogen content and acidity .

Substituent Optimization : Fluorine positioning (2,5 vs. 3,4) could fine-tune target selectivity, though pharmacological data for the target compound remains absent in the provided evidence.

Agrochemical vs. Pharmaceutical Potential: While triazoles dominate fungicidal applications, tetrazoles are understudied in this context, warranting further investigation .

Limitations : The evidence lacks direct pharmacological or pharmacokinetic data for the target compound. Comparative studies on binding affinities, toxicity, or efficacy are necessary to validate its advantages over existing analogs.

Biological Activity

(2,5-Difluorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride (CAS No. 1240528-28-2) is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the compound's pharmacological properties, synthesizing findings from various studies to present a comprehensive overview of its biological activity.

- Molecular Formula : CHClFN

- Molecular Weight : 247.63 g/mol

- Appearance : White to off-white powder

Biological Activity Overview

The biological activity of tetrazole derivatives, including (2,5-difluorophenyl)(1H-tetrazol-5-yl)methanamine hydrochloride, has been extensively studied. Tetrazole compounds are known for their diverse pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities.

Antimicrobial Activity

Research indicates that tetrazole derivatives exhibit significant antimicrobial properties. For instance:

- A study demonstrated that various tetrazole compounds showed antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli .

- The compound was tested for its Minimum Inhibitory Concentration (MIC) against several bacterial strains, showing promising results comparable to established antibiotics .

Anticancer Properties

Tetrazole derivatives have also been investigated for their anticancer effects:

- In vitro studies have shown that certain tetrazole compounds can inhibit the proliferation of cancer cell lines such as HeLa and A549 .

- The structure-activity relationship (SAR) suggests that modifications to the tetrazole ring can enhance anticancer potency .

Case Studies and Research Findings

The mechanisms underlying the biological activities of (2,5-difluorophenyl)(1H-tetrazol-5-yl)methanamine hydrochloride are not fully elucidated but may involve:

- Inhibition of bacterial cell wall synthesis.

- Disruption of nucleic acid synthesis in cancer cells.

- Modulation of inflammatory pathways.

Q & A

Q. Q1. What are the key structural features of (2,5-difluorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride, and how do they influence its physicochemical properties?

The compound combines a 2,5-difluorophenyl group with a 1H-tetrazole ring linked via a methanamine moiety. The fluorine atoms enhance electronegativity and lipophilicity, while the tetrazole ring (a bioisostere for carboxylic acids) contributes to hydrogen bonding and metabolic stability. These features impact solubility, bioavailability, and intermolecular interactions. Structural analogs like phenyl(1H-tetrazol-5-yl)methanamine hydrochloride (CID 13405698) show similar hydrogen-bonding patterns and collision cross-section values (135.5–147.2 Ų for adducts), suggesting comparable physicochemical behavior .

Q. Q2. What synthetic routes are reported for analogous tetrazole-containing methanamine derivatives?

Synthesis typically involves multi-step protocols:

Tetrazole ring formation : Via [2+3] cycloaddition between nitriles and sodium azide.

Substituent introduction : Electrophilic substitution or coupling reactions for fluorophenyl groups.

Amine functionalization : Reductive amination or nucleophilic substitution to attach the methanamine group.

For example, cyclobutyl(2,4-difluorophenyl)methanamine hydrochloride synthesis involves cyclobutyl group coupling to a difluorophenyl precursor, followed by amine hydrochloride salt formation . Optimization of reaction conditions (e.g., temperature, catalysts) is critical for yield and purity.

Q. Q3. Which analytical techniques are recommended for characterizing this compound?

- NMR spectroscopy : To confirm fluorine substitution patterns and tetrazole ring integrity.

- High-resolution mass spectrometry (HRMS) : For molecular formula validation (e.g., adducts like [M+H]+ or [M+Na]+ as in CID 13405698) .

- X-ray crystallography : To resolve spatial arrangements of the difluorophenyl and tetrazole moieties.

- HPLC : For purity assessment, especially critical in batch-to-batch reproducibility for biological assays.

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in biological activity data between structurally similar compounds?

Discrepancies may arise from subtle structural variations (e.g., fluorine position, tetrazole tautomerism). Strategies include:

- Computational docking : Compare binding affinities to target proteins (e.g., enzymes or receptors) using software like AutoDock.

- Metabolic stability assays : Assess cytochrome P450 interactions to rule out pharmacokinetic variability.

- Crystallographic studies : Resolve 3D conformations to identify steric or electronic effects. For example, cyclobutyl(2,4-difluorophenyl)methanamine hydrochloride showed enhanced receptor binding due to cyclobutyl-induced rigidity, unlike flexible analogs .

Q. Q5. What experimental designs are optimal for studying the compound’s interaction with biological targets?

- Surface plasmon resonance (SPR) : Quantify real-time binding kinetics (ka, kd) to purified proteins.

- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions.

- In vitro functional assays : Use cell lines transfected with target receptors (e.g., GPCRs) to evaluate cAMP or calcium signaling.

- Mutagenesis studies : Identify critical residues in binding pockets by alanine-scanning mutations.

Q. Q6. How can researchers address low solubility in aqueous buffers during in vitro assays?

- Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations.

- pH adjustment : Protonate the amine group (pKa ~9–10) to enhance water solubility.

- Salt screening : Explore alternative counterions (e.g., sulfate, citrate) if hydrochloride limits solubility. Structural analogs like [3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride (CAS 1258640-50-4) required similar optimizations .

Data Contradiction Analysis

Q. Q7. How should researchers interpret conflicting cytotoxicity data between tetrazole derivatives and carboxylic acid bioisosteres?

Tetrazoles often mimic carboxylic acids but differ in pKa (tetrazole pKa ~4.9 vs. carboxylic acid ~2.5). Contradictions may arise from:

- pH-dependent activity : Test compounds across physiological pH ranges.

- Membrane permeability : Tetrazoles may exhibit better cell penetration due to reduced ionization.

- Off-target effects : Use CRISPR-Cas9 knockout models to isolate target-specific cytotoxicity.

Q. Q8. What methodologies validate the collision cross-section (CCS) predictions for this compound in mass spectrometry?

Compare experimental CCS values (via ion mobility spectrometry) with computational predictions (e.g., MOBCAL or Collidoscope). For CID 13405698, predicted CCS values for [M+H]+ (135.5 Ų) and [M+Na]+ (147.2 Ų) align with drift-tube ion mobility data, validating the methodology .

Structural and Functional Comparisons

Q. Q9. How does the 2,5-difluorophenyl substitution compare to 2,4-difluorophenyl analogs in receptor binding?

The 2,5-difluoro pattern may alter steric bulk and dipole moments, affecting binding pocket complementarity. For example, [1-(2,4-difluorophenyl)cyclopentyl]methanamine showed higher affinity for serotonin receptors than 2,5-difluoro analogs due to optimized halogen bonding .

Methodological Recommendations

Q. Q10. What strategies improve the yield of tetrazole ring formation in large-scale synthesis?

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes.

- Catalyst optimization : Use ZnBr2 or Cu(I) catalysts to enhance cycloaddition efficiency.

- Purification techniques : Employ flash chromatography or recrystallization to isolate tetrazole intermediates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.